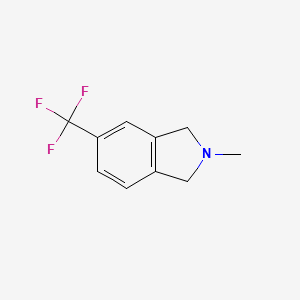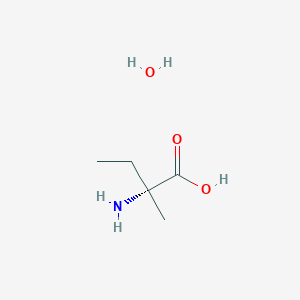
(R)-2-Amino-2-methylbutanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-methylbutanoic acid hydrate is an organic compound that belongs to the class of amino acids It is a derivative of 2-amino-2-methylbutanoic acid, which is known for its role in various biochemical processes The hydrate form indicates that it contains water molecules within its crystalline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-2-methylbutanoic acid hydrate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, often derived from natural sources or synthesized through chiral resolution techniques.
Amination: The precursor undergoes amination to introduce the amino group. This step may involve reagents such as ammonia or amines under controlled conditions.
Hydration: The final step involves the incorporation of water molecules into the crystalline structure, forming the hydrate. This can be achieved through crystallization from aqueous solutions.
Industrial Production Methods: In an industrial setting, the production of ®-2-amino-2-methylbutanoic acid hydrate may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and pH.
Purification: The crude product is purified using techniques like crystallization, filtration, and drying to obtain the pure hydrate form.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-2-methylbutanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-2-methylbutanoic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-amino-2-methylbutanoic acid hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.
Pathways: It participates in metabolic pathways such as the synthesis and degradation of proteins and other biomolecules.
Comparison with Similar Compounds
(S)-2-Amino-2-methylbutanoic Acid Hydrate: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
2-Amino-3-methylbutanoic Acid: A structural isomer with a different arrangement of the amino and methyl groups.
2-Amino-2-ethylbutanoic Acid: A homolog with an ethyl group instead of a methyl group.
Uniqueness: ®-2-Amino-2-methylbutanoic acid hydrate is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it valuable in research and industrial applications where chiral specificity is crucial.
Properties
Molecular Formula |
C5H13NO3 |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylbutanoic acid;hydrate |
InChI |
InChI=1S/C5H11NO2.H2O/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H2/t5-;/m1./s1 |
InChI Key |
ATEHRMOSMKEMMA-NUBCRITNSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)O)N.O |
Canonical SMILES |
CCC(C)(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


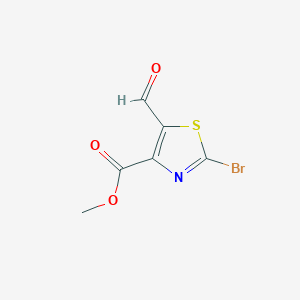
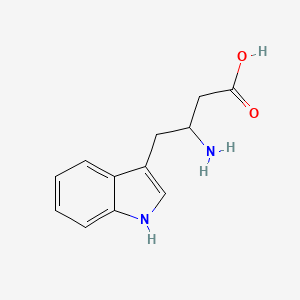
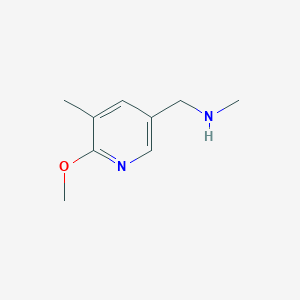
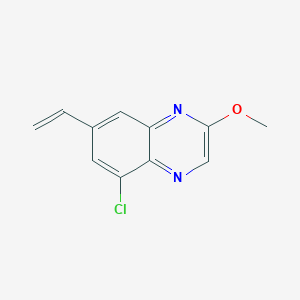
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
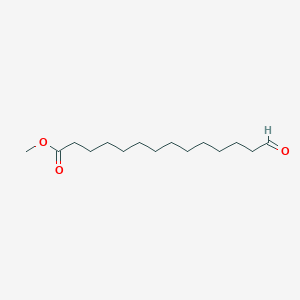

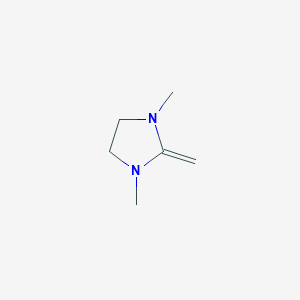
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
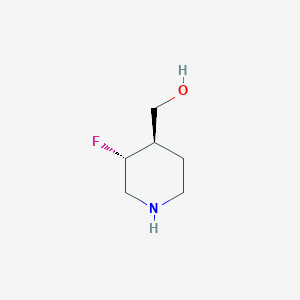
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
